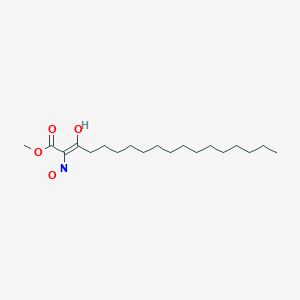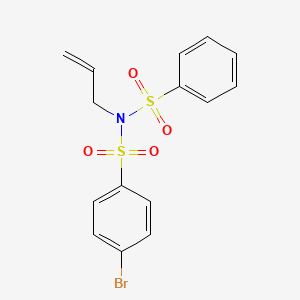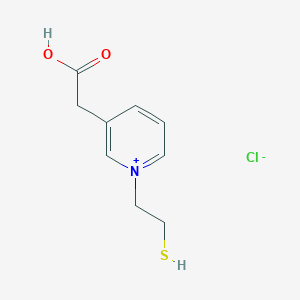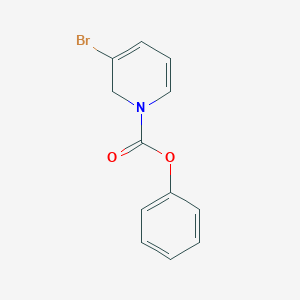
Methyl 4-(carbamoyloxy)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(carbamoyloxy)pent-2-enoate is an organic compound with a unique structure that includes both ester and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(carbamoyloxy)pent-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxy-2-pentenoate with an isocyanate under mild conditions. The reaction typically proceeds at room temperature and can be catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(carbamoyloxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or carbamate groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(carbamoyloxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(carbamoyloxy)pent-2-enoate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that interact with enzymes or receptors. The pathways involved may include esterases and carbamate hydrolases, which facilitate the breakdown of the compound into its active forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-2-pentenoate: A precursor in the synthesis of methyl 4-(carbamoyloxy)pent-2-enoate.
Ethyl 4-(carbamoyloxy)pent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(carbamoyloxy)but-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its combination of ester and carbamate functional groups, which provide versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
| 94944-18-0 | |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl 4-carbamoyloxypent-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(12-7(8)10)3-4-6(9)11-2/h3-5H,1-2H3,(H2,8,10) |
Clé InChI |
ATZBOVFCGNYIIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(=O)OC)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)


![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
